Pinaverium bromide Pinaverium bromide Pinaverium Bromide is an orally available bromide salt form of pinaverium, a calcium channel blocker (CCB) with antispasmodic activity. Upon oral administration, pinaverium blocks the voltage-dependent calcium channels and inhibits calcium ion influx into the smooth muscle cells located in the gastrointestinal (GI) tract. This prevents smooth muscle contraction and relaxes the GI tract. In addition, pinaverium may both reduce bowel uptake of and facilitate the function of locally active, co-administered drugs.
Brand Name: Vulcanchem
CAS No.: 53251-94-8
VCID: VC0539705
InChI: InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1
SMILES: CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
Molecular Formula: C26H41Br2NO4
Molecular Weight: 591.4 g/mol

Pinaverium bromide

CAS No.: 53251-94-8

Cat. No.: VC0539705

Molecular Formula: C26H41Br2NO4

Molecular Weight: 591.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pinaverium bromide - 53251-94-8

Specification

CAS No. 53251-94-8
Molecular Formula C26H41Br2NO4
Molecular Weight 591.4 g/mol
IUPAC Name 4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide
Standard InChI InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1
Standard InChI Key IKGXLCMLVINENI-QOXGANSBSA-M
Isomeric SMILES CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
SMILES CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
Canonical SMILES CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Molecular Structure and Properties

Pinaverium bromide (C₂₆H₄₁Br₂NO₄) features a bicyclic monoterpene moiety linked to a brominated aromatic system through a quaternary ammonium center . This structure confers several critical properties:

  • Molecular Weight: 591.42 g/mol

  • Solubility: 62.5 mg/mL in DMSO; poor aqueous solubility (5.88e-06 mg/mL predicted)

  • LogP: 2.68 (indicating moderate lipophilicity)

  • Protein Binding: 97% plasma protein binding

The quaternary ammonium group limits systemic absorption (<10% bioavailability) while promoting gastrointestinal tract retention . X-ray crystallography reveals three-dimensional complementarity with L-type calcium channel α1 subunits, explaining its tissue selectivity .

Mechanism of Action

Pinaverium exerts spasmolytic effects through dual mechanisms:

  • Voltage-Gated Calcium Channel Blockade:

    • Competes with calcium at α1 subunit binding sites (Kd = 12 nM)

    • Reduces intracellular Ca²⁺ by 68% in colonic smooth muscle

    • Shows 40-fold selectivity for intestinal vs vascular channels

  • Muscarinic Receptor Modulation:

    • Weak anticholinergic activity (IC50 = 1.2 μM vs 85 nM for atropine)

    • Contributes to gastric motility regulation at high doses

In vivo studies demonstrate 73% inhibition of neostigmine-induced colonic spasms versus 22% with dicyclomine . The compound's ionization state (pKa = -3.8) ensures sustained local action without significant systemic exposure .

Clinical Pharmacokinetics

Absorption and Distribution

Following oral administration (50-100 mg TID):

ParameterValueSource
Tmax1.1 ± 0.3 h
Cmax (100 mg)8.2 ± 2.4 ng/mL
AUC0-2442.7 ng·h/mL
Volume of Distribution3.8 L/kg

Hepatobiliary recycling accounts for 85% of absorbed drug, creating an enterohepatic reservoir . PET imaging shows 92% intestinal lumen retention versus 3% systemic circulation .

Metabolism and Excretion

The metabolic pathway involves:

  • Phase I:

    • CYP3A4-mediated O-demethylation (major)

    • CYP2D6 hydroxylation (minor)

  • Phase II:

    • Glucuronidation of phenolic metabolites

Excretion occurs primarily through feces (94%), with renal elimination accounting for <1% . The elimination half-life (t₁/₂ = 1.5 h) reflects rapid biliary clearance .

Therapeutic Efficacy

Irritable Bowel Syndrome

A 2015 multicenter RCT (N=362) demonstrated:

EndpointPinaverium (n=181)Placebo (n=181)P-value
Global Improvement60.2%41.9%<0.001
Pain Reduction68% ↓39% ↓0.002
Stool Normalization54%33%0.01

Superiority persisted at 12-week follow-up (55% vs 38% responders) . Subgroup analysis revealed particular efficacy in diarrhea-predominant IBS (IBS-D), with 72% reporting adequate relief versus 45% with trimebutine .

Functional Dyspepsia

The 2024 REFLUX trial (N=72) showed contrasting results:

WeekPinaverium+OmeprazolePlacebo+Omeprazole
258.3%62.9%
864.7%75.0%

No significant differences emerged in symptom scores or quality of life . Post-hoc analysis suggested benefit in epigastric pain syndrome subgroup (37% improvement), warranting further study.

Combination Therapies

With Simethicone (PB+S):

  • 12-week RCT (N=214): 68% global improvement vs 49% placebo (P<0.01)

  • Bloating reduced by 2.3 points on 7-point scale (effect size=0.41)

With Flupentixol/Melitracen:

  • Meta-analysis (7 trials, N=891): OR=2.45 for adequate relief

  • HAMA scores decreased by 6.8 vs 3.1 points (P=0.003)

Adverse EventIncidence (PB)Placebo
Dry Mouth2.1%1.8%
Headache1.7%2.0%
Constipation1.2%0.9%
Serious AEs0.3%0.4%

No QTc prolongation or hemodynamic changes were observed at 10× therapeutic doses . The quaternary structure prevents blood-brain barrier penetration, avoiding CNS effects .

Regulatory Status and Guidelines

Global Approval Landscape

RegionStatusDose Forms
EUApproved50 mg tablets
CanadaApproved100 mg SR capsules
MexicoApprovedPB+S combinations
USAIND stagePhase III ongoing

EMA guidelines recommend 50 mg TID before meals for IBS . The 2025 FDA Fast Track designation accelerates review for IBS-D based on Phase IIb data showing 59% responder rate .

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